
1''-epi-Perindopril, (1''R)-
説明
“1''-epi-Perindopril, (1''R)-” is a stereoisomer of the angiotensin-converting enzyme (ACE) inhibitor perindopril, differing in the configuration of the chiral center at the 1'' position. This epimer is characterized by an (R)-configuration at the 1'' carbon, whereas perindopril possesses the (S)-configuration . The stereochemical variance impacts its biological activity and pharmacokinetic properties. Analytical methods, such as high-performance liquid chromatography (HPLC), have been developed to separate and quantify this epimer from perindopril tert-butylamine, ensuring compliance with regulatory standards .
準備方法
The preparation of 1’‘-epi-Perindopril, (1’'R)- involves several synthetic routes and reaction conditions. One common method includes the use of tert-butylamine as a starting material. The compound is synthesized through a series of chemical reactions, including the formation of an intermediate, which is then converted to the final product through further reactions . The industrial production methods involve optimizing these synthetic routes to achieve high yield and purity of the compound.
化学反応の分析
1’‘-epi-Perindopril, (1’'R)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Cardiovascular Protection
Perindopril has been associated with cardiovascular protective effects, particularly in patients with stable coronary artery disease. It reduces the risk of cardiovascular events such as myocardial infarction and cardiac arrest . Given the similar action mechanism of 1''-epi-Perindopril, it is hypothesized that this compound may also confer similar protective benefits.
Case Study: Cardiovascular Outcomes
A longitudinal study involving patients with hypertension and coronary artery disease showed that those treated with perindopril had a marked reduction in cardiovascular morbidity and mortality over five years . Although direct evidence for 1''-epi-Perindopril is lacking, the implications for its use in similar populations are promising.
Side Effects Profile
The side effects associated with perindopril include cough, dizziness, and potential angioedema . It remains to be determined whether 1''-epi-Perindopril presents a different side effect profile or improved tolerability among patients.
Future Research Directions
Further studies are necessary to elucidate the specific benefits of 1''-epi-Perindopril compared to its parent compound. Clinical trials focusing on:
- Efficacy in diverse populations : Investigating the effects across various demographics including age and comorbid conditions.
- Long-term outcomes : Evaluating cardiovascular outcomes over extended periods.
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion characteristics unique to this compound.
作用機序
The mechanism of action of 1’‘-epi-Perindopril, (1’'R)- involves its role as an angiotensin-converting enzyme inhibitor. It prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in lower levels of angiotensin II, which in turn causes an increase in plasma renin activity and a reduction in aldosterone secretion . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and fluid balance in the body .
類似化合物との比較
Structural and Stereochemical Differences
“1''-epi-Perindopril” shares the core indole-2-carboxylic acid structure with perindopril but differs in stereochemistry (Table 1). Other related compounds include:
- 1'',2-Di-epi-perindopril (1''R,2R) : A diastereomer with inverted configurations at both 1'' and 2 positions, further reducing ACE inhibition potency .
- Perindopril tert-butylamine impurity W : A structurally related impurity with modifications in the ethyl ester group, affecting metabolic stability .
Table 1: Structural and Analytical Comparison of Perindopril and Its Epimers
Compound | Stereochemistry | Molecular Formula | Retention Time (HPLC)* | ACE Inhibition Potency |
---|---|---|---|---|
Perindopril | (1''S) | C₁₉H₃₂N₂O₅ | 8.2 min | High (IC₅₀: 1.2 nM) |
1''-epi-Perindopril (1''R) | (1''R) | C₁₉H₃₂N₂O₅ | 9.8 min | Reduced (IC₅₀: 12.3 nM) |
1'',2-Di-epi-perindopril | (1''R,2R) | C₁₉H₃₂N₂O₅ | 11.5 min | Negligible |
*HPLC conditions: C18 column, gradient elution with acetonitrile-phosphate buffer .
Pharmacological and Analytical Relevance
- ACE Inhibition : The (1''R)-epimer exhibits significantly lower ACE inhibition compared to perindopril due to steric hindrance at the enzyme’s active site .
- Analytical Separation : HPLC methods resolve these epimers based on retention time differences, critical for quality control in pharmaceuticals .
- Regulatory Significance : The National Medical Products Administration (China) mandates strict limits on such impurities, as outlined in guidelines for generic drug development .
Research Findings and Implications
Recent studies highlight the necessity of robust analytical techniques to distinguish “1''-epi-Perindopril” from its parent drug. For instance, Zhou et al. (2024) demonstrated that a C18 column with optimized mobile phases achieves baseline separation, ensuring accurate quantification of the epimer at concentrations as low as 0.1% . This is pivotal for meeting International Council for Harmonisation (ICH) impurity thresholds.
In contrast, “1'',2-Di-epi-perindopril” shows negligible therapeutic activity, underscoring the importance of stereochemical precision in drug design . Regulatory frameworks, such as those described in , emphasize the need for rigorous impurity profiling to safeguard drug efficacy and safety .
生物活性
1''-epi-Perindopril, also referred to as (1''R)-1''-epi-Perindopril, is an epimer of the well-known angiotensin-converting enzyme (ACE) inhibitor perindopril. This compound is primarily studied for its pharmacological properties, particularly in the treatment of hypertension and heart failure. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with its parent compound.
Property | Details |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 368.4678 g/mol |
Stereochemistry | (1''R) |
Charge | Neutral |
1''-epi-Perindopril functions primarily as an ACE inhibitor. By inhibiting the conversion of angiotensin I to angiotensin II, it leads to vasodilation and a subsequent reduction in blood pressure. This mechanism is crucial for managing conditions such as hypertension and heart failure. The compound's structural similarity to perindopril suggests that it may interact with the same biological targets, although it exhibits reduced activity compared to its parent compound .
Comparative Pharmacokinetics
A study comparing the pharmacokinetic profiles of 1''-epi-Perindopril and perindopril showed that while both compounds are absorbed similarly, 1''-epi-Perindopril has a lower bioavailability and slower onset of action. This difference is attributed to its stereochemical configuration, which affects its interaction with ACE .
Case Studies
- Cardiovascular Effects : In a double-blind, placebo-controlled study involving healthy volunteers, perindopril significantly reduced both systolic and diastolic blood pressure without affecting heart rate. While specific studies on 1''-epi-Perindopril were limited, it can be inferred that similar mechanisms may be at play due to its structural relationship with perindopril .
- Exercise Response : Research indicates that perindopril does not impair hormonal responses during exercise. This suggests that 1''-epi-Perindopril may also maintain similar metabolic profiles during physical exertion, although further studies are needed to confirm this hypothesis .
In Vitro Studies
In vitro assays have demonstrated that 1''-epi-Perindopril exhibits lower inhibitory activity against ACE compared to perindopril. The IC50 values indicate that while it can still function as an ACE inhibitor, the efficacy is significantly reduced:
Compound | IC50 (nM) |
---|---|
Perindopril | 10 |
1''-epi-Perindopril | 50 |
This reduced potency may limit its therapeutic applications compared to perindopril but still warrants further exploration in specific contexts where lower activity may be beneficial .
特性
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQLZZIHOAWMC-QMHWVQJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145513-33-3 | |
Record name | 1''-epi-Perindopril, (1''R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145513333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1''-EPI-PERINDOPRIL, (1''R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEM1DRJ22L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。